molecular formula C21H16N4OS B11053514 2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile

2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile

Cat. No. B11053514
M. Wt: 372.4 g/mol
InChI Key: MTFYJYCNWLEPTG-UHFFFAOYSA-N
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Description

2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the naphthylcarbonyl and propylsulfanyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(1-naphthyl)thiazole
  • 2-Amino-4-(1-naphthylcarbonyl)-6-(methylsulfanyl)-3,5-pyridinedicarbonitrile

Uniqueness

2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C21H16N4OS

Molecular Weight

372.4 g/mol

IUPAC Name

2-amino-4-(naphthalene-1-carbonyl)-6-propylsulfanylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C21H16N4OS/c1-2-10-27-21-17(12-23)18(16(11-22)20(24)25-21)19(26)15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,2,10H2,1H3,(H2,24,25)

InChI Key

MTFYJYCNWLEPTG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(=C(C(=N1)N)C#N)C(=O)C2=CC=CC3=CC=CC=C32)C#N

Origin of Product

United States

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